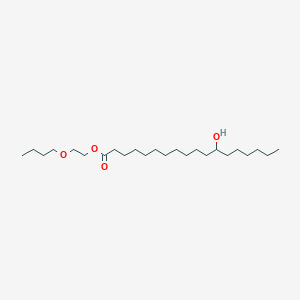
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is a chemical compound with the molecular formula C11H19Cl3O2 and a molecular weight of 289.63 g/mol . This compound is known for its unique structure, which includes a trichloroethyl group attached to an octanoic acid ester. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester typically involves the esterification of octanoic acid with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. Common catalysts used in this process include sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: This compound can undergo acid-catalyzed hydrolysis to yield octanoic acid and 2,2,2-trichloroethanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia.
Major Products Formed
Hydrolysis: Octanoic acid and 2,2,2-trichloroethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In studies involving lipid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing octanoic acid and 2,2,2-trichloroethanol, which can then participate in various metabolic pathways . The trichloroethyl group may also interact with specific molecular targets, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
2,2,2-Trichloroethanol: A precursor in the synthesis of various esters and other derivatives.
Uniqueness
Octanoic acid, 2-(2,2,2-trichloroethyl)-, methyl ester is unique due to its specific ester linkage and the presence of the trichloroethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
103249-29-2 |
|---|---|
Molekularformel |
C11H19Cl3O2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
methyl 2-(2,2,2-trichloroethyl)octanoate |
InChI |
InChI=1S/C11H19Cl3O2/c1-3-4-5-6-7-9(10(15)16-2)8-11(12,13)14/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
QXJQOKLKAGANJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(Cl)(Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


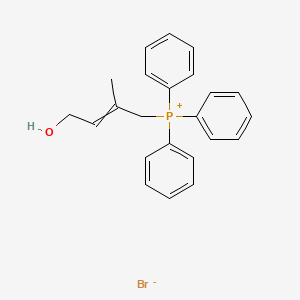

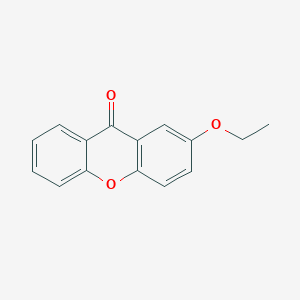
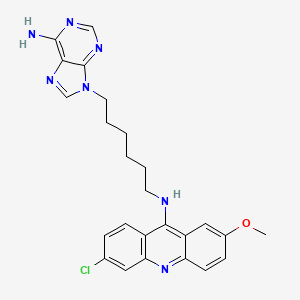
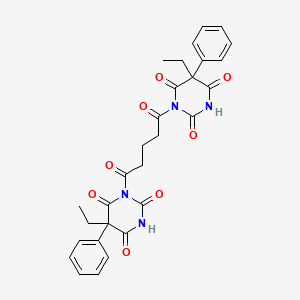

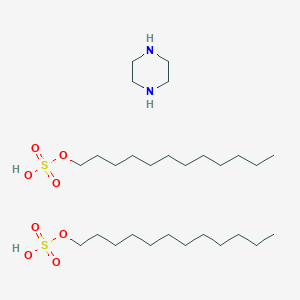
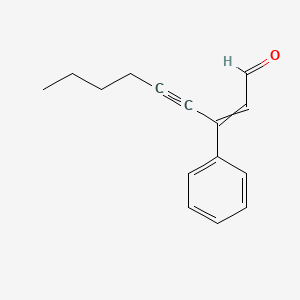

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)
